A Technical Guide to the Synthesis and Properties of N-ethyl-2,2,2-trifluoroethanamine Hydrochloride
A Technical Guide to the Synthesis and Properties of N-ethyl-2,2,2-trifluoroethanamine Hydrochloride
Abstract: This document provides a comprehensive technical overview of N-ethyl-2,2,2-trifluoroethanamine hydrochloride, a fluorinated organic compound of interest to the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] This guide details a robust and widely applicable synthetic methodology, outlines expected physicochemical and spectroscopic properties, and discusses potential applications and essential safety protocols. The content is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of novel fluorinated building blocks.
Chemical Identity and Physicochemical Properties
N-ethyl-2,2,2-trifluoroethanamine hydrochloride is the salt form of the corresponding secondary amine. The presence of the trifluoromethyl group (-CF₃) imparts unique electronic properties and conformational effects, while the hydrochloride salt form generally enhances water solubility and crystallinity, making it easier to handle and purify compared to the free base.[1] As a salt of a secondary amine, it is expected to be a white to off-white crystalline solid, stable under standard laboratory conditions.[2] Its ionic character suggests high solubility in water and other polar protic solvents.[1]
| Property | Value / Description | Source |
| IUPAC Name | N-ethyl-2,2,2-trifluoroethan-1-amine hydrochloride | [3] |
| Synonyms | Ethyl(2,2,2-trifluoroethyl)amine hydrochloride | [3] |
| Molecular Formula | C₄H₉ClF₃N | [4] |
| Molecular Weight | 163.57 g/mol | [4] |
| CAS Number | Data not readily available. Precursor (free base) CAS: 453-43-0. | N/A |
| Physical State | Expected to be a white to off-white crystalline powder. | [1][2] |
| Solubility | Expected to have high solubility in water and polar solvents. | [1] |
Recommended Synthesis Methodology: Direct Reductive Amination
The most efficient and widely adopted method for preparing N-alkylated amines from primary amines is reductive amination.[5] This strategy involves the reaction of a primary amine with an aldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[6] This one-pot approach is highly valued in drug discovery and process chemistry for its operational simplicity and high yields.[6]
Rationale for Reductive Amination
The synthesis of N-ethyl-2,2,2-trifluoroethanamine is ideally achieved by reacting 2,2,2-trifluoroethylamine with acetaldehyde. The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the C=N bond of the imine intermediate over the C=O bond of the starting aldehyde.[6]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation for several reasons:
-
Selectivity: It is a mild reducing agent that reacts much faster with protonated imines than with aldehydes or ketones.[6]
-
Mild Conditions: The reaction proceeds efficiently at room temperature and does not require high pressures or specialized equipment.[7]
-
Broad Compatibility: It tolerates a wide range of functional groups, making it suitable for complex molecule synthesis.[7]
The overall synthetic pathway involves the neutralization of the starting material (if beginning with the hydrochloride salt), formation of the imine with acetaldehyde, in-situ reduction with NaBH(OAc)₃, and a final acidification to yield the target hydrochloride salt.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of N-ethyl-2,2,2-trifluoroethanamine HCl.
Detailed Experimental Protocol
This protocol describes the synthesis starting from 2,2,2-trifluoroethylamine hydrochloride.
Materials:
-
2,2,2-Trifluoroethylamine hydrochloride (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Triethylamine (Et₃N) (1.1 eq) or Saturated aq. NaHCO₃
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
-
Saturated aq. NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Starting Material:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2,2,2-trifluoroethylamine hydrochloride (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to form a slurry.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add triethylamine (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes. The formation of triethylamine hydrochloride salt will be observed as a precipitate. Alternatively, the starting salt can be partitioned between ethyl acetate and saturated aq. NaHCO₃, and the organic layer containing the free base can be dried and used directly.
-
-
Imine Formation:
-
To the cooled slurry containing the free amine, add acetaldehyde (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to stir at room temperature for 1 hour to facilitate imine formation.
-
-
In-Situ Reduction:
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 20-30 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding saturated aq. NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-ethyl-2,2,2-trifluoroethanamine free base.
-
-
Salt Formation:
-
Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to afford the final N-ethyl-2,2,2-trifluoroethanamine hydrochloride product.
-
Spectroscopic and Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The following are the expected spectral characteristics.
-
¹H NMR: The spectrum should show a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons of the ethyl group. The methylene group adjacent to the trifluoromethyl group (-CH₂CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The N-H proton of the ammonium salt will appear as a broad singlet.
-
¹³C NMR: The spectrum will show four distinct carbon signals. The CF₃ carbon will be split into a quartet by the fluorine atoms. The other three signals correspond to the two methylene carbons and the methyl carbon.
-
¹⁹F NMR: A single signal, typically a triplet due to coupling with the adjacent CH₂ protons, will be observed in the region characteristic of a CF₃ group.
-
Mass Spectrometry (MS): Analysis of the free base (e.g., by ESI+) should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the free amine (127.07).
Applications in Research and Drug Development
The 2,2,2-trifluoroethyl functional group is a valuable motif in medicinal chemistry.[1] Its parent amine, 2,2,2-trifluoroethylamine, is a crucial intermediate in the synthesis of pharmaceuticals and pesticides.[8][9] N-ethyl-2,2,2-trifluoroethanamine hydrochloride serves as a versatile building block for introducing the N-ethyl-trifluoroethylamino moiety into target molecules. This can be advantageous for:
-
Modulating Lipophilicity: The CF₃ group increases lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Blocking Metabolic Oxidation: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation (e.g., P450 oxidation), thereby increasing the half-life of a drug.[1]
-
Enhancing Binding Affinity: The strong electronegativity of fluorine can lead to favorable interactions (e.g., hydrogen bonding, dipole-dipole) with biological targets like enzymes and receptors.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-ethyl-2,2,2-trifluoroethanamine hydrochloride is not widely available, its safety profile can be inferred from related compounds like 2,2,2-trifluoroethylamine and its hydrochloride salt.[10][11] It should be handled as a hazardous substance.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[12][13] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not ingest or inhale. Wash hands thoroughly after handling. The free base is flammable and should be kept away from ignition sources.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents, strong acids, and strong bases.[10]
-
First Aid:
Conclusion
N-ethyl-2,2,2-trifluoroethanamine hydrochloride is a valuable fluorinated building block accessible through a reliable and scalable synthetic route. The direct reductive amination of 2,2,2-trifluoroethylamine with acetaldehyde using sodium triacetoxyborohydride offers a high-yielding and selective method for its preparation. The unique physicochemical properties imparted by the trifluoroethyl group make this compound and its derivatives highly attractive for applications in drug discovery and materials science, where enhanced metabolic stability and tailored electronic properties are desired. Adherence to strict safety protocols is essential when handling this and related fluorinated amines.
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